6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as R-1487, is a compound characterized by its complex heterocyclic structure. It features a pyrido[2,3-d]pyrimidine core with various functional groups that enhance its biological activity. This compound is particularly noted for its selective inhibition of p38α mitogen-activated protein kinase, making it a candidate for therapeutic applications in inflammatory diseases such as rheumatoid arthritis .
Research suggests this compound may act as an inhibitor for Mitogen-Activated Protein Kinase 14 (p38α) and Serine/Threonine-protein kinase 36 (STK36) enzymes, based on data from BindingDB []. However, the detailed mechanism of action, including binding site and specific interactions with these enzymes, requires further investigation.
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also referred to by its CAS number 449811-92-1, is a molecule investigated for its potential to inhibit protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes .
These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has shown significant biological activity as a selective inhibitor of p38α mitogen-activated protein kinase. This kinase plays a crucial role in cellular signaling pathways associated with inflammation and stress responses. The compound's ability to modulate these pathways positions it as a potential therapeutic agent for treating inflammatory conditions and possibly other diseases linked to dysregulated kinase activity .
The synthesis of this compound involves several key steps:
This multi-step synthetic route allows for the introduction of various functional groups that enhance the compound's biological properties.
The primary applications of 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one include:
Interaction studies have demonstrated that this compound effectively binds to p38α mitogen-activated protein kinase, inhibiting its activity. This interaction is crucial for understanding how the compound can modulate inflammatory responses at the cellular level. Further studies are required to elucidate its full mechanism of action and potential interactions with other cellular pathways .
Several compounds share structural similarities with 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Pamapimod | Similar core structure; different substituents | p38 MAPK inhibitor | Known for broader anti-inflammatory effects |
6-(2,4-Difluorophenoxy)-8-cyclopropyl derivative | Cyclopropyl instead of methyl group | Potentially similar activity | Altered pharmacokinetics due to cyclopropyl group |
6-(2,4-Difluorophenoxy)-8-methyl derivative (without tetrahydropyran) | Lacks tetrahydropyran moiety | Varies in potency | Simplified structure may affect selectivity |
These compounds illustrate the diversity within this chemical class while emphasizing the unique aspects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one regarding its specific functional groups and biological applications .